(3R,4S)-3,4-dimethyl-1-[[4-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-4-ol
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Overview
Description
(3R,4S)-3,4-dimethyl-1-[[4-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-4-ol is a complex organic compound that features a piperidin-4-ol core with various substituents, including a pyrrolidin-1-ylmethyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-dimethyl-1-[[4-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-4-ol typically involves multiple steps, including the formation of the piperidin-4-ol core and the subsequent introduction of the substituents. Common synthetic routes may involve:
Formation of Piperidin-4-ol Core: This can be achieved through the reduction of piperidin-4-one using reducing agents such as sodium borohydride.
Introduction of Substituents: The pyrrolidin-1-ylmethyl and thiophen-2-ylmethyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of piperidin-4-ol with pyrrolidin-1-ylmethyl chloride and thiophen-2-ylmethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-dimethyl-1-[[4-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol core can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.
Substitution: The substituents on the piperidin-4-ol core can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate as a base in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Formation of piperidin-4-one derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
(3R,4S)-3,4-dimethyl-1-[[4-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It can be used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-dimethyl-1-[[4-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Piperidine Derivatives: Compounds like piperidin-4-one and its derivatives.
Uniqueness
(3R,4S)-3,4-dimethyl-1-[[4-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-4-ol is unique due to its specific combination of substituents and stereochemistry, which can result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
(3R,4S)-3,4-dimethyl-1-[[4-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS/c1-14-10-19(8-5-17(14,2)20)12-16-9-15(13-21-16)11-18-6-3-4-7-18/h9,13-14,20H,3-8,10-12H2,1-2H3/t14-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUUNBDTDNMLRG-PBHICJAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)CC2=CC(=CS2)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)CC2=CC(=CS2)CN3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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